molecular formula C16H12N2O2 B2621165 1-anilino-3-phenyl-1H-pyrrole-2,5-dione CAS No. 49811-67-8

1-anilino-3-phenyl-1H-pyrrole-2,5-dione

Cat. No.: B2621165
CAS No.: 49811-67-8
M. Wt: 264.284
InChI Key: SLDRBJYQYWWNTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Anilino-3-phenyl-1H-pyrrole-2,5-dione is an organic compound with the molecular formula C16H12N2O2. It is known for its unique structure, which includes a pyrrole ring substituted with an anilino group and a phenyl group.

Preparation Methods

The synthesis of 1-anilino-3-phenyl-1H-pyrrole-2,5-dione typically involves the reaction of maleic anhydride with aniline. The process can be divided into two main stages:

Industrial production methods often employ catalytic processes to enhance yield and purity while minimizing side reactions .

Chemical Reactions Analysis

1-Anilino-3-phenyl-1H-pyrrole-2,5-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can participate in substitution reactions where one of its substituents is replaced by another group.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Anilino-3-phenyl-1H-pyrrole-2,5-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-anilino-3-phenyl-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

1-Anilino-3-phenyl-1H-pyrrole-2,5-dione can be compared with similar compounds such as:

    N-Phenylmaleimide: Similar in structure but lacks the anilino group.

    1-Phenyl-1H-pyrrole-2,5-dione: Similar but without the anilino substitution.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

1-anilino-3-phenylpyrrole-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O2/c19-15-11-14(12-7-3-1-4-8-12)16(20)18(15)17-13-9-5-2-6-10-13/h1-11,17H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLDRBJYQYWWNTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)N(C2=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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